N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a nitrile group, a cyclopentyl ring, a fluorinated aromatic ring, and a sulfanylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1-cyanocyclopentyl intermediate: This can be achieved by the reaction of cyclopentanone with cyanide sources under basic conditions.
Introduction of the 5-fluoro-2-methoxyphenyl group: This step involves the nucleophilic substitution reaction of a suitable 5-fluoro-2-methoxybenzyl halide with the intermediate formed in the previous step.
Formation of the sulfanylacetamide moiety: The final step involves the reaction of the intermediate with a suitable thiol and acetamide derivative under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid can be employed for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new therapeutic agents.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential applications in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrile group may form interactions with active sites, while the aromatic ring and sulfanylacetamide moiety may contribute to binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- N-(1-cyanocyclopentyl)-2-{[(4-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide
- N-(1-cyanocyclopentyl)-2-{[(5-chloro-2-methoxyphenyl)methyl]sulfanyl}acetamide
- N-(1-cyanocyclopentyl)-2-{[(5-fluoro-3-methoxyphenyl)methyl]sulfanyl}acetamide
Comparison:
- The presence of different substituents on the aromatic ring (e.g., fluorine, chlorine) can significantly affect the compound’s reactivity, biological activity, and pharmacokinetic properties.
- The position of the substituents on the aromatic ring can also influence the compound’s overall properties and interactions with molecular targets.
- N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and potential applications compared to its analogs.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(5-fluoro-2-methoxyphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-21-14-5-4-13(17)8-12(14)9-22-10-15(20)19-16(11-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKQGJKIGZIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CSCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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